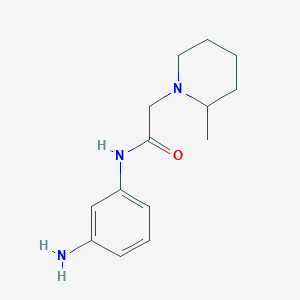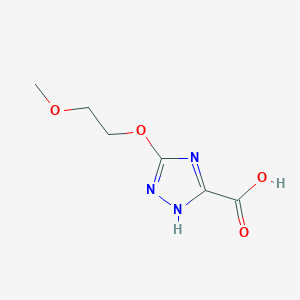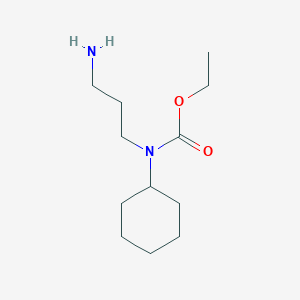
2-bromo-N-(3,3-dimethylcyclobutyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(3,3-dimethylcyclobutyl)acetamide is an organic compound with the molecular formula C8H14BrNO. It is a brominated acetamide derivative characterized by a cyclobutyl ring substituted with two methyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3,3-dimethylcyclobutyl)acetamide typically involves the bromination of N-(3,3-dimethylcyclobutyl)acetamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product with high purity .
化学反应分析
Types of Reactions
2-bromo-N-(3,3-dimethylcyclobutyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of more oxidized derivatives, potentially with additional functional groups.
科学研究应用
2-bromo-N-(3,3-dimethylcyclobutyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-bromo-N-(3,3-dimethylcyclobutyl)acetamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
- 2-chloro-N-(3,3-dimethylcyclobutyl)acetamide
- 2-iodo-N-(3,3-dimethylcyclobutyl)acetamide
- N-(3,3-dimethylcyclobutyl)acetamide
Uniqueness
2-bromo-N-(3,3-dimethylcyclobutyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and non-halogenated counterparts. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution and other chemical reactions .
属性
分子式 |
C8H14BrNO |
|---|---|
分子量 |
220.11 g/mol |
IUPAC 名称 |
2-bromo-N-(3,3-dimethylcyclobutyl)acetamide |
InChI |
InChI=1S/C8H14BrNO/c1-8(2)3-6(4-8)10-7(11)5-9/h6H,3-5H2,1-2H3,(H,10,11) |
InChI 键 |
JWSAJZGFIUAUEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C1)NC(=O)CBr)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B13876433.png)

![tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13876458.png)


![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)

![N-[4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13876476.png)




![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxynaphthalene-2-carboxylic acid](/img/structure/B13876507.png)
